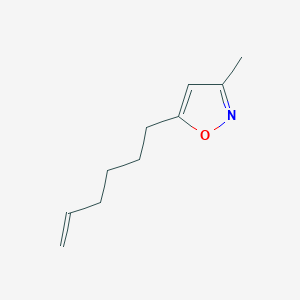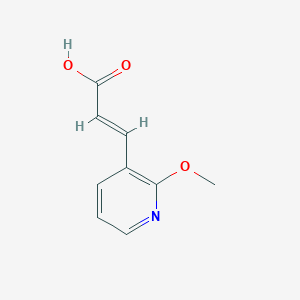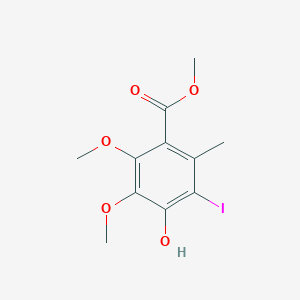
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, also known as MIHDMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MIHDMB is a derivative of the natural product 6-methylapigenin, which is found in plants such as chamomile and parsley.
科学研究应用
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has shown potential for use in scientific research due to its ability to selectively inhibit the activity of certain enzymes, such as protein kinase CK2 and casein kinase 1δ. These enzymes play important roles in cellular signaling pathways and have been implicated in various diseases, including cancer and neurodegenerative disorders. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to have anti-cancer effects in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
作用机制
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate exerts its effects by binding to the ATP-binding site of protein kinase CK2 and casein kinase 1δ, inhibiting their activity. This leads to downstream effects on cellular signaling pathways, ultimately resulting in anti-cancer and neuroprotective effects.
生化和生理效应
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to have anti-cancer effects in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the migration and invasion of cancer cells. In models of neurodegenerative diseases, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to protect against oxidative stress and inflammation, which are key mechanisms underlying these diseases.
实验室实验的优点和局限性
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has several advantages for use in lab experiments, including its high purity and yield, as well as its specificity for protein kinase CK2 and casein kinase 1δ. However, one limitation of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research on Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, including the development of new cancer therapies based on its anti-cancer effects, as well as the exploration of its potential for the treatment of neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms underlying its effects and to optimize its pharmacological properties. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate may also have potential applications in other areas of research, such as the study of cellular signaling pathways and the development of new drug screening assays.
In conclusion, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate is a promising compound for use in scientific research due to its specificity for protein kinase CK2 and casein kinase 1δ, as well as its potential applications in cancer and neurodegenerative disease research. Further studies are needed to fully understand its mechanisms of action and to optimize its pharmacological properties.
合成方法
The synthesis of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate involves several steps, starting with the reaction of 6-methylapigenin with iodine and hydrochloric acid to form 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzaldehyde. This intermediate is then reacted with methyl magnesium bromide to form the final product, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate. The synthesis of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been optimized to yield high purity and yield, making it suitable for scientific research applications.
属性
CAS 编号 |
127761-05-1 |
|---|---|
产品名称 |
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
分子式 |
C11H13IO5 |
分子量 |
352.12 g/mol |
IUPAC 名称 |
methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H13IO5/c1-5-6(11(14)17-4)9(15-2)10(16-3)8(13)7(5)12/h13H,1-4H3 |
InChI 键 |
DDAKTXCYCCRJKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1I)O)OC)OC)C(=O)OC |
规范 SMILES |
CC1=C(C(=C(C(=C1I)O)OC)OC)C(=O)OC |
其他 CAS 编号 |
127761-05-1 |
同义词 |
HIDM methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
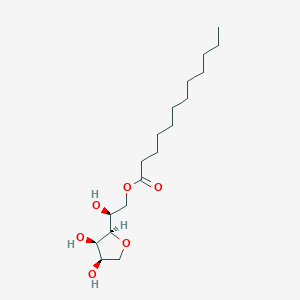
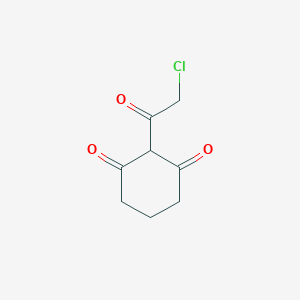
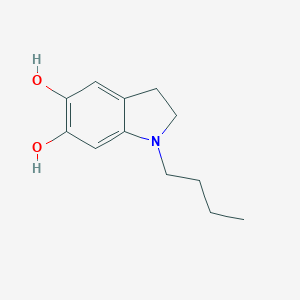
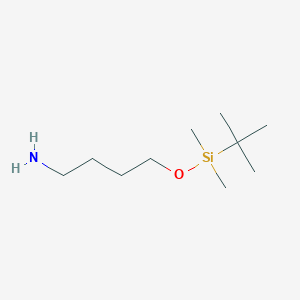
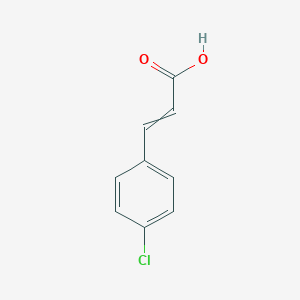
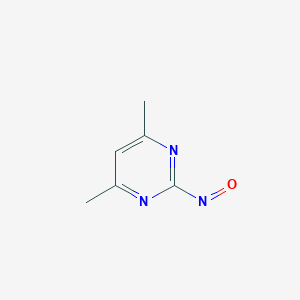
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
